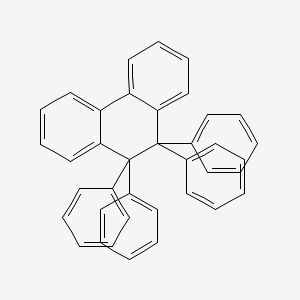
9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene: is a chemical compound characterized by the presence of four phenyl groups attached to a dihydrophenanthrene core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene typically involves the coupling of phenyl-substituted intermediates. One common method includes the reaction of phenylmagnesium bromide with 9,10-dihydro-9,10-dibromoanthracene under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions, optimized for yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrophenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Phenanthrene derivatives.
Reduction: Tetrahydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the study of steric effects and electronic properties in aromatic systems .
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities, including as inhibitors for specific enzymes .
Industry: In the materials science industry, this compound is investigated for its potential use in the development of organic semiconductors and other advanced materials due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets through its phenyl groups. These interactions can influence the compound’s reactivity and stability. The pathways involved include electron transfer processes and radical formation, which are crucial for its chemical behavior .
Comparison with Similar Compounds
9,9,10,10-Tetramethyl-9,10-dihydroanthracene: Similar in structure but with methyl groups instead of phenyl groups.
9,9,10,10-Tetraethynyl-9,10-dihydrodisilaanthracene: Contains ethynyl groups and silicon atoms, offering different electronic properties.
Uniqueness: 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene is unique due to its four phenyl groups, which provide significant steric hindrance and influence its chemical reactivity. This makes it a valuable compound for studying the effects of bulky substituents in aromatic systems .
Properties
CAS No. |
62685-70-5 |
|---|---|
Molecular Formula |
C38H28 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
9,9,10,10-tetraphenylphenanthrene |
InChI |
InChI=1S/C38H28/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(37,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI Key |
KHCOFBFMPYHNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















